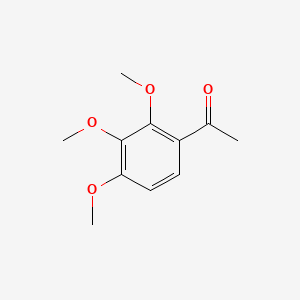

2',3',4'-Trimethoxyacetophenone

描述

Structure

3D Structure

属性

IUPAC Name |

1-(2,3,4-trimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-7(12)8-5-6-9(13-2)11(15-4)10(8)14-3/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNAATJMQOUREZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022257 | |

| Record name | 2',3',4'-Trimethoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13909-73-4 | |

| Record name | 2′,3′,4′-Trimethoxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13909-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',3',4'-Trimethoxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013909734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13909-73-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2',3',4'-Trimethoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3',4'-trimethoxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2',3',4'-TRIMETHOXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3JC7ZP11A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2',3',4'-Trimethoxyacetophenone

CAS Number: 13909-73-4

This technical guide provides a comprehensive overview of 2',3',4'-Trimethoxyacetophenone, a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical and physical properties, spectral data, a representative synthesis protocol, and its primary applications, with a focus on its role as a precursor to bioactive molecules.

Compound Identification and Chemical Properties

This compound is an aromatic ketone characterized by an acetophenone (B1666503) core substituted with three methoxy (B1213986) groups at the 2', 3', and 4' positions.[1] These electron-donating methoxy groups influence the compound's reactivity and potential for further chemical modifications.[1]

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| CAS Number | 13909-73-4 |

| IUPAC Name | 1-(2,3,4-trimethoxyphenyl)ethanone[2][3] |

| Molecular Formula | C₁₁H₁₄O₄[1] |

| Molecular Weight | 210.23 g/mol [4] |

| InChI | InChI=1S/C11H14O4/c1-7(12)8-5-6-9(13-2)11(15-4)10(8)14-3/h5-6H,1-4H3[1][3] |

| InChIKey | PKNAATJMQOUREZ-UHFFFAOYSA-N[1][3] |

| SMILES | CC(=O)C1=C(C(=C(C=C1)OC)OC)OC[2] |

| Synonyms | 2,3,4-Trimethoxyacetophenone, Ethanone, 1-(2,3,4-trimethoxyphenyl)-, Tri-O-methylgallacetophenone[1] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical State | White to off-white crystalline solid or clear yellow liquid | [1] |

| Melting Point | 14-15 °C | [5] |

| Boiling Point | 295-297 °C | [5] |

| Density | 1.155 g/mL at 25 °C | [5] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water. | [1] |

| Refractive Index (n20/D) | 1.5384 |

Spectral Data

The structural integrity of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

Table 3: NMR Spectral Data

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR (in CDCl₃) | 7.53 | d | Aromatic H |

| 6.73 | d | Aromatic H | |

| 3.98 | s | -OCH₃ | |

| 3.91 | s | -OCH₃ | |

| 3.87 | s | -OCH₃ | |

| 2.60 | s | -C(O)CH₃ | |

| ¹³C NMR (Predicted) | ~198 | C=O | |

| ~158, 154, 142 | Aromatic C-O | ||

| ~128, 120, 108 | Aromatic C-H, C-C | ||

| ~62, 61, 56 | -OCH₃ | ||

| ~26 | -C(O)CH₃ |

Note: ¹³C NMR data is predicted based on typical chemical shifts for similar structures. Specific experimental data was not found in the searched literature.

Table 4: Mass Spectrometry and IR Spectroscopy Data

| Technique | Key Peaks/Bands |

| Mass Spectrometry (EI) | m/z 210 (M+), 195 (M-CH₃)+, 167, 152, 137[2][3][6] |

| IR Spectroscopy (liquid film) | ~2940 cm⁻¹ (C-H stretch, alkyl), ~1670 cm⁻¹ (C=O stretch, ketone), ~1600 cm⁻¹ (C=C stretch, aromatic), ~1270 cm⁻¹ (C-O stretch, aryl ether), ~1100 cm⁻¹ (C-O stretch, alkyl ether) |

Synthesis of this compound

This compound is typically synthesized via a Friedel-Crafts acylation of 1,2,3-trimethoxybenzene (B147658) with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.

Reaction Scheme

Caption: Friedel-Crafts Acylation for this compound Synthesis.

Experimental Protocol: Friedel-Crafts Acylation

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

1,2,3-Trimethoxybenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.2 eq) to anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Formation of Acylium Ion: Slowly add acetyl chloride (1.1 eq) to the stirred suspension.

-

Addition of Substrate: Dissolve 1,2,3-trimethoxybenzene (1.0 eq) in anhydrous dichloromethane and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of ice-cold water, followed by concentrated hydrochloric acid.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford pure this compound.

Synthesis and Purification Workflow

Caption: Workflow for the Synthesis and Purification of this compound.

Applications in Drug Development

This compound is a valuable building block in organic synthesis, particularly for the preparation of chalcones, which are known to possess a wide range of biological activities.

Precursor to Anti-Inflammatory Chalcones

This acetophenone derivative serves as a key starting material for the synthesis of chalcones with potential anti-inflammatory properties. These chalcones are typically synthesized through a Claisen-Schmidt condensation reaction between this compound and various substituted benzaldehydes.

Studies have shown that chalcones derived from methoxylated acetophenones can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The overexpression of inducible nitric oxide synthase (iNOS) and subsequent NO production are hallmarks of the inflammatory response.

Potential Mechanism of Action of Derived Chalcones

The anti-inflammatory effects of chalcones derived from this compound are likely mediated through the modulation of key inflammatory signaling pathways. While direct studies on this specific acetophenone are limited, the mechanisms of action of structurally related anti-inflammatory compounds, including other chalcones and methoxylated flavonoids, have been extensively studied. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, activate the IκB kinase (IKK) complex, which then phosphorylates IκB. This phosphorylation targets IκB for ubiquitination and subsequent proteasomal degradation, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines. Chalcones may inhibit this pathway at several points, such as by preventing the degradation of IκB or inhibiting the nuclear translocation of NF-κB.

Caption: Potential Inhibition of the NF-κB Signaling Pathway by Derived Chalcones.

Modulation of the MAPK Signaling Pathway

The MAPK family of kinases (including ERK, JNK, and p38) are crucial for signal transduction from the cell surface to the nucleus, regulating cellular processes such as inflammation, proliferation, and apoptosis. LPS can activate these pathways, leading to the activation of transcription factors like AP-1, which also contribute to the expression of pro-inflammatory genes. Some anti-inflammatory compounds exert their effects by inhibiting the phosphorylation, and thus the activation, of key MAPK proteins.

References

- 1. CAS 13909-73-4: 2′,3′,4′-Trimethoxyacetophenone [cymitquimica.com]

- 2. This compound | C11H14O4 | CID 83810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(13909-73-4) 1H NMR [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 13909-73-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. 2',3',4' Trimethoxyacetophenone [webbook.nist.gov]

Spectroscopic Profile of 2',3',4'-Trimethoxyacetophenone: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic data for 2',3',4'-Trimethoxyacetophenone (CAS No. 13909-73-4), a substituted aromatic ketone of interest to researchers in medicinal chemistry and organic synthesis. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols, to support compound identification, structural elucidation, and quality control efforts.

Introduction

This compound, with the molecular formula C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol , is a polysubstituted acetophenone (B1666503) derivative.[1] Its structural characterization is fundamental for its application in various research and development settings. This guide summarizes the key spectroscopic data that define its chemical identity.

Spectroscopic Data

The following sections provide quantitative spectroscopic data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The data presented here was acquired in a deuterated chloroform (B151607) (CDCl₃) solvent.[2]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.53 | Doublet | H-6' (Aromatic) |

| 6.73 | Doublet | H-5' (Aromatic) |

| 3.98 | Singlet | -OCH₃ (Methoxy) |

| 3.91 | Singlet | -OCH₃ (Methoxy) |

| 3.87 | Singlet | -OCH₃ (Methoxy) |

| 2.60 | Singlet | -C(O)CH₃ (Acetyl) |

Table 1: ¹H NMR data for this compound in CDCl₃.[2]

| Chemical Shift (δ) ppm (Estimated) | Assignment |

| ~198 - 200 | C=O (Ketone Carbonyl) |

| ~150 - 160 | C-2', C-3', C-4' (Aromatic, O-substituted) |

| ~125 - 135 | C-1' (Aromatic, C-substituted) |

| ~105 - 115 | C-5', C-6' (Aromatic) |

| ~56 - 62 | -OCH₃ (Methoxy Carbons) |

| ~26 - 32 | -C(O)CH₃ (Acetyl Methyl Carbon) |

Table 2: Estimated ¹³C NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The spectrum for this compound is typically acquired from a neat sample as a liquid film.[1] Key absorption bands are indicative of its aromatic, ketone, and ether functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2940 | Medium | C-H Stretch (Aliphatic) |

| ~1675 | Strong | C=O Stretch (Aryl Ketone) |

| ~1600 | Medium | C=C Stretch (Aromatic Ring) |

| ~1270 | Strong | C-O Stretch (Aryl Ether) |

| ~1100 | Strong | C-O Stretch (Alkyl Ether) |

Table 3: Characteristic IR absorption peaks for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering insights into the molecule's structure. Electron Ionization (EI) is a common method used for this compound.

| m/z | Relative Intensity (%) | Assignment |

| 210 | 42.6 | [M]⁺ (Molecular Ion) |

| 195 | 100.0 | [M-CH₃]⁺ |

| 196 | 11.1 | Isotopic Peak |

| 152 | 11.0 | Fragment |

| 193 | 6.6 | Fragment |

Table 4: Key mass spectrometry data (EI) for this compound.[1][5]

Experimental Protocols & Workflows

Reproducible and high-quality spectroscopic data are contingent on rigorous experimental procedures.

General Spectroscopic Analysis Workflow

The logical flow from sample preparation to final data interpretation is a critical aspect of spectroscopic analysis.

Caption: A generalized experimental workflow for spectroscopic analysis.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the solvent does not have signals that overlap with the analyte peaks.

-

Dissolution: Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.

-

Transfer: Using a Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.

-

Data Acquisition: Insert the tube into the spectrometer. The experiment involves locking onto the deuterium (B1214612) signal of the solvent, shimming the magnetic field to optimize homogeneity, tuning the probe to the desired nucleus (¹H or ¹³C), and acquiring the data using appropriate pulse sequences and parameters.

-

Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform to generate the frequency-domain NMR spectrum.

IR Spectroscopy Protocol (Thin Film Method)

-

Sample Preparation: Place a small amount (a few milligrams) of liquid this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Film Formation: Place a second salt plate on top and gently press to create a thin, uniform capillary film of the sample between the plates.

-

Data Acquisition: Place the "sandwich" plate assembly into the sample holder of the FTIR spectrometer.

-

Background Scan: Run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

-

Sample Scan: Acquire the IR spectrum of the sample. The instrument measures the absorption of infrared radiation at different wavenumbers. The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Introduce a small quantity of the volatile liquid sample into the ion source of the mass spectrometer, where it is vaporized in a high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, characteristic charged ions and neutral radicals.

-

Mass Analysis: The resulting ions are accelerated by an electric field and then separated based on their mass-to-charge (m/z) ratio by a magnetic field or a quadrupole mass analyzer.

-

Detection: An electron multiplier detects the ions, and the signal is amplified. The instrument records the abundance of each ion at a specific m/z value, generating a mass spectrum.

References

The Pivotal Role of 2',3',4'-Trimethoxyacetophenone in the Synthesis of Biologically Active Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3',4'-Trimethoxyacetophenone is a substituted acetophenone (B1666503) that has garnered significant attention in medicinal chemistry, not for its inherent biological activity, but as a crucial synthetic intermediate for the production of a diverse range of biologically active molecules. This technical guide delves into the core biological significance of this compound, focusing on the pharmacological activities of its key derivatives, namely chalcones and flavanones. This document provides a comprehensive overview of their synthesis, quantitative biological data, and the underlying molecular mechanisms, offering valuable insights for researchers in drug discovery and development.

While direct evidence for the biological activity of this compound is limited, its true value lies in its utility as a foundational scaffold. The strategic placement of its three methoxy (B1213986) groups influences the electronic properties and reactivity of the molecule, making it an ideal precursor for the Claisen-Schmidt condensation reaction to yield chalcones. These chalcones, in turn, can be cyclized to form flavanones, another class of compounds with significant therapeutic potential.

Synthesis of Bioactive Derivatives

The primary method for synthesizing chalcones from this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone.

General Experimental Protocol: Claisen-Schmidt Condensation

-

Reactant Preparation: Equimolar amounts of this compound and a selected aromatic aldehyde are dissolved in a suitable solvent, typically ethanol (B145695) or methanol.

-

Catalyst Addition: A catalytic amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is added to the reaction mixture. The concentration of the base can range from 10% to 60% in an aqueous or alcoholic solution.

-

Reaction Conditions: The reaction is typically stirred at room temperature for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is poured into crushed ice and acidified with a dilute acid (e.g., HCl) to precipitate the chalcone (B49325). The solid product is then filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

Biological Activities of this compound Derivatives

The chalcones and flavanones derived from this compound have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

Anti-inflammatory Activity

Chalcones derived from trimethoxyacetophenones have shown significant anti-inflammatory properties. A key mechanism is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Data for Anti-inflammatory Activity

| Derivative Class | Test System | Endpoint | IC50 Value (µM) |

| Chalcones | LPS-stimulated RAW 264.7 macrophages | NO Production | 1.34 - 27.60 |

Note: IC50 values represent the concentration required to inhibit 50% of the biological activity.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of the test chalcone for 1-2 hours.

-

Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells and incubating for 24 hours.

-

Nitrite (B80452) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentrations in treated and untreated (LPS only) cells.

Signaling Pathways in Inflammation

Chalcones have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways.

2',3',4'-Trimethoxyacetophenone: A Versatile Building Block in the Synthesis of Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2',3',4'-Trimethoxyacetophenone is a polysubstituted aromatic ketone that has emerged as a crucial building block in organic synthesis, particularly in the construction of flavonoids and other pharmacologically relevant compounds. Its strategic placement of three methoxy (B1213986) groups on the phenyl ring influences its reactivity and imparts unique properties to the resulting molecules. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the development of potential therapeutic agents.

Synthesis of this compound

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2,3-trimethoxybenzene (B147658). This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.

Experimental Protocol: Friedel-Crafts Acylation of 1,2,3-Trimethoxybenzene

-

Materials: 1,2,3-trimethoxybenzene, acetyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (B109758) (CH₂Cl₂), hydrochloric acid (HCl), water, anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,3-trimethoxybenzene (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution in an ice bath and slowly add anhydrous aluminum chloride (1.2 eq).

-

To this stirred mixture, add acetyl chloride (1.1 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, wash it with water and brine, and dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography to yield this compound.

-

| Reactant Ratio (Substrate:Acylating Agent:Catalyst) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| 1:1.1:1.2 | Dichloromethane | 3 | 0 to RT | 75-85 | General Procedure |

This compound in Chalcone Synthesis

A cornerstone reaction utilizing this compound is the Claisen-Schmidt condensation to form chalcones. This base-catalyzed reaction involves the condensation of the acetophenone (B1666503) with an aromatic aldehyde.[1]

Experimental Protocol: Claisen-Schmidt Condensation

-

Materials: this compound, substituted benzaldehyde (B42025), ethanol (B145695), aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).

-

Procedure:

-

Dissolve this compound (1.0 eq) and the desired substituted benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

-

To the stirred solution, add an aqueous solution of sodium hydroxide or potassium hydroxide (typically 10-40% w/v) dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature for 4-24 hours. The formation of a precipitate often indicates product formation.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.

-

Filter the solid, wash with cold water until neutral, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

-

| Aldehyde Substituent | Base | Reaction Time (h) | Yield (%) | Reference |

| 4-Chloro | NaOH | 12 | 88 | Adapted from general procedures |

| 4-Methoxy | KOH | 18 | 92 | Adapted from general procedures |

| Unsubstituted | NaOH | 8 | 90 | Adapted from general procedures |

From Chalcones to Flavonoids: Cyclization Reactions

The synthesized 2'-hydroxychalcones, derived from a demethylated precursor of this compound, can be readily cyclized to form the corresponding flavanones and flavones, which constitute a large class of bioactive natural products.

Experimental Protocol: Acid-Catalyzed Cyclization to Flavanones

-

Materials: 2'-Hydroxy-3,4-dimethoxychalcone, glacial acetic acid or a mineral acid catalyst (e.g., HCl) in a suitable solvent.

-

Procedure:

-

Dissolve the 2'-hydroxychalcone (B22705) in a suitable solvent such as ethanol or acetic acid.

-

Add a catalytic amount of a strong acid (e.g., concentrated HCl) or use glacial acetic acid as the solvent and catalyst.[2]

-

Heat the reaction mixture to reflux for 2-6 hours, monitoring the disappearance of the starting material by TLC.

-

After cooling, pour the reaction mixture into cold water to precipitate the flavanone.

-

Filter the solid, wash with water, and dry.

-

Purify by recrystallization to obtain the pure flavanone.

-

| Chalcone Substituent | Acid Catalyst | Reaction Time (h) | Yield (%) | Reference |

| 4'-Methoxy | Acetic Acid | 4 | 85 | [2] |

| 4'-Chloro | HCl in Ethanol | 3 | 80 | Adapted from general procedures |

Biological Activities of Derivatives

Derivatives of this compound, particularly chalcones and flavonoids, have been investigated for a range of biological activities.

Antimicrobial Activity

Flavanones derived from this compound have demonstrated notable antimicrobial properties.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2',3',4'-Trimethoxyflavanone | Staphylococcus aureus | 62.5 | Adapted from related studies |

| 2',3',4'-Trimethoxyflavanone | Escherichia coli | 125 | Adapted from related studies |

| 2',3',4'-Trimethoxychalcone | Bacillus subtilis | 62.5 | [3] |

Anticancer Activity

Flavonoids synthesized from precursors related to this compound have shown cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 7,8,3'-Trimethoxyflavone | MDA-MB-231 (Breast) | 1.76 | [4] |

| 7,8,4'-Trimethoxyflavone | A549 (Lung) | 2.65 | [4] |

| 7,8,3',4'-Tetramethoxyflavone | HepG2 (Liver) | 2.32 | [4] |

Visualizing the Synthetic and Biological Pathways

To illustrate the central role of this compound, the following diagrams depict the synthetic workflow and a generalized signaling pathway affected by its derivatives.

This compound is a valuable and versatile synthon in organic chemistry. Its utility in the straightforward synthesis of chalcones and, subsequently, a diverse array of flavonoids, highlights its importance in medicinal chemistry and drug discovery. The derivatives of this compound have shown promising biological activities, including antimicrobial and anticancer effects, making them attractive candidates for further investigation and development as novel therapeutic agents. The synthetic routes are generally high-yielding and the starting materials are readily accessible, further enhancing the appeal of this compound as a key building block for the synthesis of complex and biologically active molecules.

References

- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 2. nepjol.info [nepjol.info]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of 2',3',4'-Trimethoxyacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2',3',4'-Trimethoxyacetophenone. The information is compiled from commercially available data and scientific principles of drug stability testing. This document is intended to assist researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this compound in their studies.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for comprehending its stability profile.

| Property | Value | Reference |

| CAS Number | 13909-73-4 | [1] |

| Molecular Formula | C₁₁H₁₄O₄ | [1] |

| Molecular Weight | 210.23 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Melting Point | 14-15 °C | [1] |

| Boiling Point | 295-297 °C | [1] |

| Density | 1.155 g/mL at 25 °C | [1] |

Recommended Storage Conditions

Proper storage is critical to maintain the chemical integrity of this compound. Based on information from various chemical suppliers, the following conditions are recommended.

| Condition | Recommendation | Source |

| General Storage (Neat) | Store at room temperature in a cool, dark place. | [2] |

| Stock Solutions | For long-term storage, it is recommended to store solutions at -20°C for up to one month or at -80°C for up to six months. |

It is advisable to minimize exposure to light and air by storing the compound in well-sealed, amber-colored vials. For solutions, using an inert gas like argon or nitrogen to blanket the headspace can further prevent oxidative degradation.

Stability Profile and Potential Degradation Pathways

Based on the structure of this compound, the following degradation pathways are plausible under stress conditions:

-

Hydrolysis: The ether linkages of the methoxy (B1213986) groups could be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to the formation of corresponding phenolic compounds.

-

Oxidation: The aromatic ring and the acetyl group may be susceptible to oxidation, especially in the presence of oxidizing agents and/or light.

-

Photodegradation: Acetophenone derivatives are known to be photosensitive. Exposure to UV or visible light could lead to photochemical reactions, including cleavage of the acetyl group or reactions involving the methoxy substituents.

-

Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur.

A proposed logical workflow for investigating the stability of this compound is presented below.

Caption: Workflow for Stability Assessment.

Experimental Protocols for Forced Degradation Studies

The following are proposed experimental protocols for conducting forced degradation studies on this compound. These protocols are based on general guidelines from the International Council for Harmonisation (ICH) and literature on similar compounds.

Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile (B52724) or methanol, at a concentration of 1 mg/mL.

Hydrolytic Degradation

-

Acidic Condition: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Keep the mixture at 60°C for 24 hours. After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M sodium hydroxide. Dilute with the mobile phase to a suitable concentration for analysis.

-

Basic Condition: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Keep the mixture at 60°C for 24 hours. After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M hydrochloric acid. Dilute with the mobile phase to a suitable concentration for analysis.

-

Neutral Condition: To 1 mL of the stock solution, add 1 mL of purified water. Keep the mixture at 60°C for 24 hours. After the specified time, cool the solution to room temperature and dilute with the mobile phase to a suitable concentration for analysis.

Oxidative Degradation

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for 24 hours. Dilute with the mobile phase to a suitable concentration for analysis.

Photolytic Degradation

Expose a solution of this compound (1 mg/mL) in a transparent container to a photostability chamber. The exposure should be in accordance with ICH Q1B guidelines, which recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same temperature conditions.

Thermal Degradation

Place a solid sample of this compound in a thermostatically controlled oven at 80°C for 48 hours. After exposure, dissolve an accurately weighed amount of the solid in a suitable solvent and dilute with the mobile phase for analysis.

Stability-Indicating Analytical Method

A crucial component of stability testing is the use of a validated stability-indicating analytical method that can separate the parent compound from any degradation products. A High-Performance Liquid Chromatography (HPLC) method is generally suitable for this purpose.

Proposed HPLC Method

Based on available information, the following HPLC conditions are suggested as a starting point for method development.[2]

| Parameter | Condition |

| Column | Newcrom R1 or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with a phosphoric acid modifier (for MS compatibility, formic acid can be used). A gradient elution may be necessary to resolve all degradation products. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | UV detection at a suitable wavelength (to be determined by UV scan of the parent compound, likely around 254 nm). |

| Column Temperature | Ambient or controlled at 25-30 °C |

The following diagram illustrates a typical experimental workflow for the development and validation of a stability-indicating HPLC method.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Chalcones using 2',3',4'-Trimethoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of chalcones derived from 2',3',4'-trimethoxyacetophenone. Chalcones, a class of α,β-unsaturated ketones, are significant precursors in the biosynthesis of flavonoids and are recognized for their broad spectrum of pharmacological activities. The methodologies outlined herein focus on the Claisen-Schmidt condensation, a reliable and versatile method for chalcone (B49325) synthesis. These notes are intended to guide researchers in the preparation of novel chalcone derivatives for potential applications in drug discovery and development, particularly in the areas of antimicrobial and anticancer research. While specific experimental data for chalcones derived from this compound is limited in publicly available literature, the provided protocols are based on established procedures for analogous trimethoxy-substituted chalcones.

Introduction

Chalcones (1,3-diaryl-2-propen-1-ones) are a prominent class of organic compounds belonging to the flavonoid family. Their basic structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This structural motif is responsible for the diverse biological activities exhibited by chalcones, which include antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.

The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation reaction. This base-catalyzed reaction involves the condensation of an aromatic ketone with an aromatic aldehyde. The use of substituted acetophenones and benzaldehydes allows for the generation of a vast library of chalcone derivatives with varied electronic and steric properties, which in turn can influence their biological efficacy.

This document specifically focuses on the use of this compound as the ketone precursor for the synthesis of novel chalcones. The presence of multiple methoxy (B1213986) groups on one of the aromatic rings is anticipated to modulate the biological activity of the resulting chalcones.

General Reaction Scheme

The synthesis of chalcones from this compound proceeds via a base-catalyzed Claisen-Schmidt condensation with a substituted aromatic aldehyde.

Caption: General reaction scheme for the synthesis of chalcones.

Experimental Protocols

The following is a general protocol for the synthesis of chalcones from this compound and a substituted aromatic aldehyde. This procedure is based on established methods for Claisen-Schmidt condensation.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)

-

Ethanol (95% or absolute)

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Distilled water

-

Hydrochloric acid (HCl), dilute (e.g., 10%)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate (B1210297)

-

Hexane

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, reflux condenser, Buchner funnel, etc.)

-

Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in ethanol (10-20 mL per gram of acetophenone).

-

Addition of Aldehyde: To the stirred solution, add the substituted aromatic aldehyde (1.0-1.1 eq.).

-

Base Addition: Prepare a solution of NaOH or KOH (2.0-3.0 eq.) in a minimal amount of water or ethanol. Slowly add this basic solution dropwise to the reaction mixture at room temperature. A color change and/or the formation of a precipitate may be observed.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The reaction is typically complete within 2-24 hours.

-

Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), pour the reaction mixture into a beaker containing crushed ice and water.

-

Neutralization: Acidify the mixture by slowly adding dilute HCl with stirring until the pH is approximately 5-6. This will cause the chalcone product to precipitate.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water until the filtrate is neutral.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

-

Purification: The crude chalcone can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexane).

Data Presentation (Illustrative)

The following tables present illustrative data for a series of hypothetical chalcones synthesized from this compound. Note: This data is not based on actual experimental results for this specific series but is representative of typical outcomes for chalcone synthesis.

Table 1: Illustrative List of Aromatic Aldehydes and Corresponding Chalcone Products

| Entry | Aromatic Aldehyde | Product Name (Illustrative) |

| 1 | Benzaldehyde | 1-(2',3',4'-Trimethoxyphenyl)-3-phenyl-2-propen-1-one |

| 2 | 4-Chlorobenzaldehyde | 1-(2',3',4'-Trimethoxyphenyl)-3-(4-chlorophenyl)-2-propen-1-one |

| 3 | 4-Methoxybenzaldehyde | 1-(2',3',4'-Trimethoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one |

| 4 | 4-Nitrobenzaldehyde | 1-(2',3',4'-Trimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one |

| 5 | 2-Hydroxybenzaldehyde | 1-(2',3',4'-Trimethoxyphenyl)-3-(2-hydroxyphenyl)-2-propen-1-one |

Table 2: Illustrative Physicochemical Data for Synthesized Chalcones

| Entry | Molecular Formula | Molecular Weight ( g/mol ) | Illustrative Yield (%) | Illustrative Melting Point (°C) |

| 1 | C₁₈H₁₈O₄ | 300.33 | 85 | 95-97 |

| 2 | C₁₈H₁₇ClO₄ | 334.78 | 88 | 110-112 |

| 3 | C₁₉H₂₀O₅ | 330.36 | 90 | 102-104 |

| 4 | C₁₈H₁₇NO₆ | 345.33 | 82 | 125-127 |

| 5 | C₁₈H₁₈O₅ | 314.33 | 75 | 115-117 |

Table 3: Illustrative Spectroscopic Data for 1-(2',3',4'-Trimethoxyphenyl)-3-phenyl-2-propen-1-one (Entry 1)

| Spectroscopic Technique | Characteristic Peaks (Illustrative) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.85 (d, 1H, H-β), 7.60-7.40 (m, 5H, Ar-H), 7.35 (d, 1H, H-α), 6.80 (d, 1H, H-6'), 6.70 (d, 1H, H-5'), 3.95 (s, 3H, OCH₃), 3.90 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 190.0 (C=O), 158.0, 155.0, 145.0, 142.0, 135.0, 130.0, 129.0, 128.5, 125.0, 124.0, 107.0, 62.0, 61.0, 56.0 |

| IR (KBr, cm⁻¹) | 3050 (Ar C-H), 2950, 2850 (C-H), 1660 (C=O), 1600 (C=C), 1270, 1120 (C-O) |

Potential Applications and Biological Activity

Chalcones derived from various substituted acetophenones have demonstrated a wide array of biological activities. While specific biological data for chalcones from this compound is not extensively reported, based on the known activities of other trimethoxy chalcones, the following areas are of significant interest for investigation:

-

Antimicrobial Activity: Many chalcone derivatives exhibit potent activity against a range of bacteria and fungi. The synthesized chalcones could be screened against clinically relevant microbial strains.

-

Anticancer Activity: Chalcones have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The novel chalcones could be evaluated for their cytotoxic effects against different cancer cell types.

-

Anti-inflammatory Activity: Some chalcones are known to inhibit inflammatory pathways. The synthesized compounds could be tested in relevant in vitro and in vivo models of inflammation.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of chalcones.

Logical Relationship of Synthesis and Application

Caption: Logical flow from synthesis to potential applications.

Conclusion

The synthesis of novel chalcones from this compound offers a promising avenue for the discovery of new bioactive molecules. The Claisen-Schmidt condensation provides a straightforward and efficient method for their preparation. The protocols and illustrative data presented in these application notes serve as a comprehensive guide for researchers to synthesize and characterize these compounds. Subsequent biological evaluation of these novel chalcones is warranted to explore their full therapeutic potential.

Application Notes and Protocols for 2',3',4'-Trimethoxyacetophenone

Subject: Evaluation of 2',3',4'-Trimethoxyacetophenone for Fragrance Formulation

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document outlines the available scientific and industry data for this compound (CAS No. 13909-73-4). Based on information from fragrance industry resources, this material is explicitly not recommended for use in fragrance formulations [1]. While the compound has applications in organic synthesis, its use in consumer fragrance products is not supported by available data. This document provides a summary of its chemical properties, safety information, and general handling protocols, but in adherence with safety and industry guidelines, does not provide protocols for fragrance formulation.

Application Advisory

A leading resource for fragrance and flavor materials, The Good Scents Company, explicitly states that this compound is "not for fragrance use"[1]. The reasons for such a designation can be numerous, including but not limited to:

-

Lack of a desirable or pleasant olfactory profile.

-

Potential for skin sensitization, irritation, or other adverse health effects[2][3][4].

-

Poor stability in various product bases (e.g., ethanol (B145695), lotions, soaps).

-

Prohibitive cost or lack of scalable production for fragrance applications.

-

Regulatory restrictions.

Given this direct recommendation, researchers and formulators should avoid incorporating this substance into fragrance compositions intended for consumer or cosmetic use.

Chemical and Physical Properties

While not suitable for fragrance, this compound has well-documented chemical and physical properties relevant for research and synthesis applications[5][6][7].

| Property | Value | Source(s) |

| CAS Number | 13909-73-4 | [8][9] |

| Molecular Formula | C₁₁H₁₄O₄ | [6][9] |

| Molecular Weight | 210.23 g/mol | [6] |

| Appearance | Colorless to light yellow/orange clear liquid; white to off-white crystalline solid | [5][8] |

| Melting Point | 14-15.8 °C | [7] |

| Boiling Point | 295-297 °C (at 760 Torr); 160-175 °C (at 10-20 Torr) | [7][8] |

| Density | 1.155 g/mL at 25 °C | |

| Refractive Index | 1.5384 - 1.5400 at 20 °C | [8] |

| Flash Point | > 110 °C (> 230 °F) | [1] |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water | [5] |

Safety and Hazard Information

Safety data indicates that this compound is an irritant. Proper personal protective equipment (PPE) is required when handling this chemical.

| Hazard Statement | GHS Classification | Source(s) |

| H315: Causes skin irritation | Skin Corrosion/Irritation, Category 2 | [6] |

| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2A | [6] |

| H335: May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation, Category 3 | [6] |

Logical Workflow for Material Evaluation

References

- 1. This compound, 13909-73-4 [thegoodscentscompany.com]

- 2. janellebeauty.com [janellebeauty.com]

- 3. safecosmetics.org [safecosmetics.org]

- 4. forceofnatureclean.com [forceofnatureclean.com]

- 5. CAS 13909-73-4: 2′,3′,4′-Trimethoxyacetophenone [cymitquimica.com]

- 6. This compound | C11H14O4 | CID 83810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. This compound 13909-73-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 9. 2',3',4' Trimethoxyacetophenone [webbook.nist.gov]

experimental protocol for the synthesis of 2',3',4'-Trimethoxyacetophenone

Abstract

This document provides a detailed experimental protocol for the synthesis of 2',3',4'-Trimethoxyacetophenone. The target molecule is synthesized via a Friedel-Crafts acylation of 1,2,3-trimethoxybenzene (B147658) with acetyl chloride in the presence of a Lewis acid catalyst, aluminum chloride. This protocol is intended for researchers and scientists in the fields of organic chemistry and drug development. Included are comprehensive methodologies, tabulated data for key quantitative aspects, and a visual representation of the experimental workflow.

Introduction

This compound is a substituted aromatic ketone that serves as a valuable intermediate in the synthesis of various biologically active compounds and fine chemicals. The presence of the trimethoxy-substituted phenyl ring and the ketone functional group allows for a variety of chemical transformations, making it a versatile building block in medicinal chemistry and materials science. The most common and effective method for the synthesis of this and similar acetophenones is the Friedel-Crafts acylation, a classic and robust carbon-carbon bond-forming reaction. This reaction involves the electrophilic substitution of an acyl group onto an aromatic ring.

Reaction Scheme

The synthesis of this compound is achieved through the Friedel-Crafts acylation of 1,2,3-trimethoxybenzene.

Caption: General reaction scheme for the Friedel-Crafts acylation of 1,2,3-trimethoxybenzene.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| 1,2,3-Trimethoxybenzene | C₉H₁₂O₃ | 168.19 | 10.0 g (59.4 mmol) | 98% |

| Acetyl Chloride | C₂H₃ClO | 78.50 | 5.0 mL (70.2 mmol) | 98% |

| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 9.5 g (71.3 mmol) | 99% |

| Dichloromethane (B109758) (anhydrous) | CH₂Cl₂ | 84.93 | 150 mL | 99.8% |

| Hydrochloric Acid (concentrated) | HCl | 36.46 | ~20 mL | 37% |

| Sodium Bicarbonate (saturated solution) | NaHCO₃ | 84.01 | ~50 mL | - |

| Brine (saturated NaCl solution) | NaCl | 58.44 | ~50 mL | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

| Ethyl Acetate (B1210297) | C₄H₈O₂ | 88.11 | For chromatography | ACS grade |

| Hexane (B92381) | C₆H₁₄ | 86.18 | For chromatography | ACS grade |

| Silica (B1680970) Gel | SiO₂ | 60.08 | For chromatography | 60 Å, 230-400 mesh |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

-

pH paper

Procedure

-

Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a drying tube (containing calcium chloride) is assembled and flame-dried under a stream of inert gas (nitrogen or argon).

-

Addition of Reactants: The flask is charged with anhydrous aluminum chloride (9.5 g, 71.3 mmol) and anhydrous dichloromethane (100 mL). The mixture is cooled to 0 °C in an ice bath with stirring.

-

A solution of 1,2,3-trimethoxybenzene (10.0 g, 59.4 mmol) in anhydrous dichloromethane (25 mL) is prepared and added to the dropping funnel.

-

Acetyl chloride (5.0 mL, 70.2 mmol) is slowly added to the stirred suspension of aluminum chloride in dichloromethane at 0 °C.

-

Reaction Execution: The solution of 1,2,3-trimethoxybenzene is then added dropwise from the dropping funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is cooled in an ice bath, and the reaction is quenched by the slow and careful addition of crushed ice, followed by the dropwise addition of concentrated hydrochloric acid (~20 mL) until the aluminum salts are dissolved.

-

The mixture is transferred to a 500 mL separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 25 mL).

-

The combined organic layers are washed successively with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The fractions containing the desired product are collected and the solvent is evaporated to afford pure this compound.

Data Presentation

Physical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₄ |

| Molecular Weight | 210.23 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 14-15 °C |

| Boiling Point | 295-297 °C |

| Density | 1.155 g/mL at 25 °C |

| ¹H NMR (CDCl₃, δ) | 2.55 (s, 3H, -COCH₃), 3.85 (s, 3H, -OCH₃), 3.90 (s, 3H, -OCH₃), 3.95 (s, 3H, -OCH₃), 6.70 (d, 1H, Ar-H), 7.45 (d, 1H, Ar-H) |

| ¹³C NMR (CDCl₃, δ) | 31.5, 56.2, 61.0, 62.1, 107.5, 124.8, 125.9, 142.3, 153.8, 158.2, 201.5 |

| IR (KBr, cm⁻¹) | 2940, 1670, 1580, 1465, 1270, 1100, 1000 |

| Mass Spectrum (m/z) | 210 (M+), 195, 167, 139 |

Expected Yield

| Product | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |

| This compound | 12.49 | ~10.0 - 11.2 | ~80 - 90 |

Note: Actual yield may vary depending on reaction conditions and purification efficiency.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

-

Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care.

-

Acetyl chloride is corrosive and lachrymatory. Handle with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Concentrated hydrochloric acid is highly corrosive. Handle with extreme care.

Conclusion

The described protocol provides a reliable and efficient method for the synthesis of this compound via Friedel-Crafts acylation. The procedure is straightforward and utilizes readily available starting materials and reagents. This application note serves as a valuable resource for researchers requiring this key intermediate for their synthetic endeavors.

Application Notes and Protocols for the Characterization of 2',3',4'-Trimethoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed methodologies for the analytical characterization of 2',3',4'-Trimethoxyacetophenone, a key intermediate in pharmaceutical synthesis. The following protocols cover chromatographic, spectroscopic, and thermal analysis techniques to ensure comprehensive identification, purity assessment, and stability evaluation.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and quantifying it in various matrices. A reverse-phase method is typically employed for this analysis.

Quantitative Data Summary

| Parameter | Value |

| Retention Time (t_R) | Column and method dependent |

| Limit of Detection (LOD) | Method dependent |

| Limit of Quantitation (LOQ) | Method dependent |

Experimental Protocol: HPLC Analysis

a. Instrumentation and Materials

-

HPLC system with a UV detector, pump, autosampler, and column oven.

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Acetonitrile (B52724) (HPLC grade).

-

Water (HPLC grade).

-

Phosphoric acid or Formic acid (analytical grade).

-

This compound reference standard.

-

Volumetric flasks, pipettes, and syringes.

-

Syringe filters (0.45 µm).

b. Preparation of Mobile Phase and Standard Solutions

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water.[1] For mass spectrometry compatibility, phosphoric acid can be replaced with formic acid.[1] The exact ratio should be optimized for ideal separation.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from approximately 1 µg/mL to 100 µg/mL.

c. Chromatographic Conditions

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

UV Detection Wavelength: 254 nm.

d. Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Filter all standard and sample solutions through a 0.45 µm syringe filter before injection.

-

Inject the prepared standard solutions to generate a calibration curve.

-

Inject the sample solution.

-

Analyze the resulting chromatograms to determine the retention time and calculate the concentration of this compound in the sample.

Workflow for HPLC Analysis

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound. It provides both retention time information for separation and mass spectral data for structural elucidation.

Quantitative Data Summary

| Parameter | Value | Reference |

| Kovats Retention Index (Standard Polar Column) | 2239 | [2] |

| Major Mass Spectral Peaks (m/z) | 195, 210, 196, 152, 193 | [2] |

Experimental Protocol: GC-MS Analysis

a. Instrumentation and Materials

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column suitable for the analysis of aromatic compounds (e.g., 5% phenyl-polymethylsiloxane).

-

Helium (carrier gas).

-

This compound reference standard.

-

An appropriate solvent for sample dissolution (e.g., acetone, ethyl acetate).

-

Autosampler vials with inserts.

b. Sample Preparation

-

Prepare a stock solution of the reference standard in a suitable solvent.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Dissolve the sample in the same solvent to a concentration within the calibration range.

c. GC-MS Conditions

-

Injector Temperature: 250 °C.

-

Injection Mode: Split or splitless, depending on the required sensitivity.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

d. Analysis Procedure

-

Inject the prepared standard solutions to establish a calibration curve and determine the retention time.

-

Inject the sample solution.

-

Identify the this compound peak in the sample chromatogram based on its retention time.

-

Confirm the identity by comparing the mass spectrum of the sample peak with that of the reference standard and library data.

-

Quantify the analyte using the calibration curve.

Workflow for GC-MS Analysis

Caption: Workflow for GC-MS analysis of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.

Quantitative Data Summary: ¹H and ¹³C NMR in CDCl₃

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Proton | 7.53 | d | 1H | Ar-H |

| Proton | 6.73 | d | 1H | Ar-H |

| Proton | 3.98 | s | 3H | OCH₃ |

| Proton | 3.91 | s | 3H | OCH₃ |

| Proton | 3.87 | s | 3H | OCH₃ |

| Proton | 2.60 | s | 3H | COCH₃ |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| Carbonyl | ~197-200 | C=O |

| Aromatic | ~105-155 | Ar-C |

| Methoxy | ~56-61 | OCH₃ |

| Methyl | ~26 | COCH₃ |

Note: Precise ¹³C NMR chemical shifts can vary slightly based on experimental conditions.

Experimental Protocol: NMR Analysis

a. Instrumentation and Materials

-

NMR spectrometer (e.g., 300 MHz or higher).

-

NMR tubes.

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

This compound sample.

-

Tetramethylsilane (TMS) as an internal standard (if not already in the solvent).

b. Sample Preparation

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube.

c. NMR Acquisition Parameters

-

¹H NMR:

-

Number of scans: 8-16.

-

Relaxation delay: 1-2 seconds.

-

Pulse angle: 30-45 degrees.

-

-

¹³C NMR:

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Proton decoupling.

-

d. Data Processing and Analysis

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or TMS.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Assign the peaks based on their chemical shifts, multiplicities, and integration values, and by comparison with literature data.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Quantitative Data Summary: Key FTIR Peaks

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~1670-1690 | C=O (Aryl ketone) | Stretching |

| ~1580-1600, ~1450-1500 | C=C (Aromatic) | Stretching |

| ~1200-1275, ~1020-1075 | C-O (Aryl ether) | Asymmetric & Symmetric Stretching |

| ~2830-2970 | C-H (Aliphatic) | Stretching |

| ~3010-3100 | C-H (Aromatic) | Stretching |

Experimental Protocol: FTIR Analysis

a. Instrumentation and Materials

-

FTIR spectrometer.

-

Sample holder (e.g., KBr plates for thin film, ATR accessory).

-

This compound sample.

-

Potassium bromide (KBr), if preparing a pellet.

b. Sample Preparation

-

Thin Film (for liquids or low-melting solids): Place a small drop of the molten sample between two KBr plates.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

KBr Pellet (for solids): Grind a small amount of the sample with dry KBr powder and press the mixture into a thin, transparent pellet.

c. FTIR Data Acquisition

-

Acquire a background spectrum of the empty sample holder.

-

Place the prepared sample in the spectrometer.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

d. Data Analysis

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Thermal Analysis

Quantitative Data Summary (based on 1,2,3-trimethoxybenzene)

| Technique | Parameter | Approximate Value |

| DSC | Melting Point (T_m) | ~46 °C |

| Latent Heat of Fusion (ΔH_f) | ~104 J/g | |

| TGA | Onset of Decomposition | ~137 °C |

| Maximum Decomposition Temperature (T_max) | ~154 °C |

Experimental Protocol: Thermal Analysis

a. Instrumentation and Materials

-

Differential Scanning Calorimeter (DSC).

-

Thermogravimetric Analyzer (TGA).

-

Aluminum or crucible sample pans.

-

This compound sample.

-

Inert gas (e.g., nitrogen).

b. DSC Analysis

-

Accurately weigh 2-5 mg of the sample into a DSC pan.

-

Seal the pan.

-

Place the pan in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

-

Determine the melting point and enthalpy of fusion from the resulting thermogram.

c. TGA Analysis

-

Accurately weigh 5-10 mg of the sample into a TGA crucible.

-

Place the crucible in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the weight loss as a function of temperature.

-

Determine the onset of decomposition and the temperature of maximum weight loss from the thermogram.

Logical Relationship of Analytical Techniques

Caption: Interrelationship of analytical techniques for comprehensive characterization.

References

Application Notes and Protocols: 2',3',4'-Trimethoxyacetophenone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2',3',4'-Trimethoxyacetophenone is an aromatic ketone that serves as a valuable intermediate and building block in medicinal chemistry. While direct biological activity of this compound is not extensively documented, its primary application lies in its role as a precursor for the synthesis of a diverse range of biologically active molecules, most notably chalcones. The structural features of this compound, specifically the presence and positioning of the three methoxy (B1213986) groups on the phenyl ring, can significantly influence the physicochemical properties and pharmacological activity of its derivatives.

The main application of this compound is in the Claisen-Schmidt condensation reaction with various aromatic aldehydes to yield chalcones. Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are precursors to flavonoids and are known to exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. The trimethoxyphenyl moiety derived from this compound often forms the 'A' ring of the resulting chalcone (B49325). The substitution pattern of this ring is crucial in determining the molecule's interaction with biological targets.

Derivatives synthesized from related trimethoxyacetophenone isomers have shown potent biological activities. For instance, chalcones derived from 2,4,6-trimethoxyacetophenone have demonstrated significant anti-inflammatory effects by inhibiting nitric oxide (NO) production in macrophages. Similarly, chalcones bearing a 3,4,5-trimethoxyphenyl group have exhibited potent antiproliferative activity against various cancer cell lines. These findings underscore the importance of the trimethoxyacetophenone scaffold in the design and development of novel therapeutic agents.

Data Presentation

While quantitative data on the direct biological activity of this compound is limited, the following tables summarize the activities of chalcone derivatives synthesized from its isomers, highlighting the therapeutic potential of this class of compounds.

Table 1: Anti-inflammatory Activity of Chalcone Derivatives from 2,4,6-Trimethoxyacetophenone

| Compound (Substituent on Ring B) | Assay | Cell Line | IC₅₀ (µM) | Reference |

| 2-chloro | Nitric Oxide Production Inhibition | RAW 264.7 | 1.34 | |

| 2-bromo | Nitric Oxide Production Inhibition | RAW 264.7 | 1.90 | |

| 2-fluoro | Nitric Oxide Production Inhibition | RAW 264.7 | 2.15 | |

| 2-nitro | Nitric Oxide Production Inhibition | RAW 264.7 | 2.50 | |

| 4-chloro | Nitric Oxide Production Inhibition | RAW 264.7 | 3.30 | |

| 4-fluoro | Nitric Oxide Production Inhibition | RAW 264.7 | 3.78 | |

| Unsubstituted | Nitric Oxide Production Inhibition | RAW 264.7 | 27.60 | |

| 1400W (Positive Control) | Nitric Oxide Production Inhibition | RAW 264.7 | 3.78 |

Table 2: Anticancer Activity of Chalcone Derivatives from 3,4,5-Trimethoxyacetophenone

| Compound | Cell Line | Cell Type | IC₅₀ at 48h (µM) | Reference |

| Indolyl Chalcone 10 | HCT116 | Colorectal Carcinoma | < 0.05 | [1] |

| SW620 | Colorectal Adenocarcinoma | < 0.05 | [1] | |

| PC3 | Prostate Adenocarcinoma | < 0.05 | [1] | |

| DU145 | Prostate Carcinoma | < 0.05 | [1] | |

| Phenolic Chalcone 2 | HCT116 | Colorectal Carcinoma | 2.6 | [1] |

| SW620 | Colorectal Adenocarcinoma | 1.6 | [1] | |

| PC3 | Prostate Adenocarcinoma | 1.0 | [1] | |

| DU145 | Prostate Carcinoma | 1.0 | [1] | |

| Phenolic Chalcone 8 | HCT116 | Colorectal Carcinoma | 1.4 | [1] |

| SW620 | Colorectal Adenocarcinoma | 0.9 | [1] | |

| PC3 | Prostate Adenocarcinoma | 0.031 | [1] | |

| DU145 | Prostate Carcinoma | 0.017 | [1] |

Experimental Protocols

Protocol 1: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of a chalcone from this compound and a substituted benzaldehyde (B42025).

Materials:

-

This compound

-

Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

-

Ethanol

-

Sodium hydroxide (B78521) (NaOH)

-

Distilled water

-

Hydrochloric acid (HCl), dilute

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Büchner funnel and filter paper

-

Thin-layer chromatography (TLC) plate and chamber

-

Ethyl acetate/Hexane (for TLC)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

Add the substituted benzaldehyde (1 equivalent) to the solution and stir at room temperature.

-

Prepare a solution of NaOH (2 equivalents) in water and add it dropwise to the reaction mixture while stirring.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete (as indicated by the consumption of the starting materials), pour the reaction mixture into a beaker containing ice-cold water.

-

Acidify the mixture with dilute HCl until it reaches a pH of approximately 5-6. A solid precipitate of the chalcone should form.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold distilled water to remove any remaining salts.

-

Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to obtain the pure product.

-

Dry the purified crystals, determine the yield, and characterize the compound using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Safety Precautions:

-

Handle NaOH and HCl with care as they are corrosive.

-

Perform the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 2: MTT Assay for Cell Viability

This protocol is for determining the cytotoxic effects of synthesized chalcone derivatives on cancer cell lines.

Materials:

-

Synthesized chalcone derivative